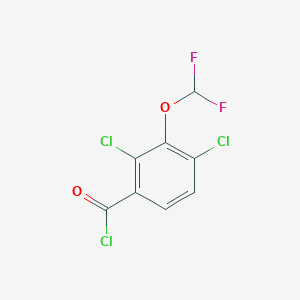

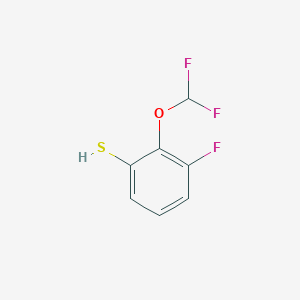

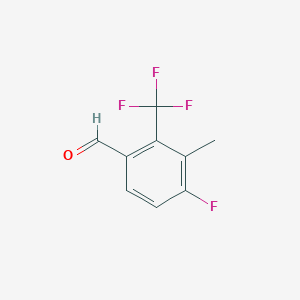

![molecular formula C9H10N2O3 B1411394 [3-(4-Nitrophenyl)aziridin-2-yl]methanol CAS No. 1858242-57-5](/img/structure/B1411394.png)

[3-(4-Nitrophenyl)aziridin-2-yl]methanol

Descripción general

Descripción

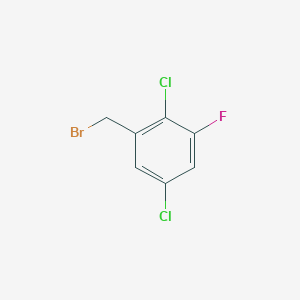

“[3-(4-Nitrophenyl)aziridin-2-yl]methanol” is a compound that contains an aziridine ring, which includes two contiguous stereocenters, both of which exhibit an R configuration . The methyl-hydroxy and nitro-phenyl groups are cis-disposed about the aziridine ring .

Synthesis Analysis

The formation of “this compound” and 2-oxazolidine ring opening occurred in the reaction of (S)-(4-nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate with lithium hydroxide in aqueous dioxane or under phase transfer catalysis conditions .Molecular Structure Analysis

The mean plane of the benzene ring is tilted to the aziridine ring by 66.65 (8)° . The nitro group is nearly coplanar with the benzene ring, with a dihedral angle of 2.5 (2)° .Chemical Reactions Analysis

Aziridines are important synthetic targets due to their substantial ring strain and resultant proclivity towards ring-opening reactions . They are versatile precursors of diverse amine products .Aplicaciones Científicas De Investigación

Synthesis and Reaction Studies

Synthesis Processes : The formation of [3-(4-Nitrophenyl)aziridin-2-yl]methanol has been studied, particularly focusing on the synthesis from different chemical precursors. For instance, Madesclaire et al. (2013) explored the synthesis through reactions involving lithium hydroxide in specific conditions, highlighting the transformation and ring-opening processes in these chemical reactions (Madesclaire et al., 2013).

Organocatalysis : Bonini et al. (2006) investigated the use of enantiomerically pure aziridin-2-yl methanols (a category including this compound) as organocatalysts in reactions such as Diels–Alder reactions and Friedel–Crafts alkylations. This study demonstrates the potential of these compounds in facilitating complex organic reactions (Bonini et al., 2006).

Chiral Molecules Synthesis : Research by Bae et al. (1999) focused on creating chiral molecules using aziridine-2-methanol derivatives. They explored the reaction with thiophenol to obtain high yields of ring-opening products, which are significant for synthesizing biologically important compounds (Bae et al., 1999).

Spectroscopic and Structural Analysis

Spectroscopic Studies of Azo Dyes : Mahmoodi et al. (2013) synthesized new azo dyes using [3-(4-Nitrophenyl)aziridin-2-yl] derivatives and analyzed their photochromic properties. This research is significant in understanding the structural behavior and properties of these dyes under different light conditions (Mahmoodi et al., 2013).

Crystal Structure Analysis : The crystal structure of this compound monohydrate was studied by Gaumet et al. (2013). This research provides insights into the stereochemical configuration and molecular interactions within the crystal, essential for understanding its physical and chemical properties (Gaumet et al., 2013).

Biochemical and Medicinal Applications

- DNA Crosslinking Agents : Knox et al. (1991) investigated the bioactivation of CB 1954, a compound related to this compound. They focused on its ability to form DNA-DNA interstrand crosslinks, which is crucial for understanding its potential in medical applications, such as cancer treatment (Knox et al., 1991).

Mecanismo De Acción

The mechanism of action of aziridines involves their substantial ring strain, which makes them prone to ring-opening reactions . This reactivity is a feature of the biological activity of aziridine-containing natural products, which often exhibit cytotoxicity related to alkylation reaction in vivo .

Propiedades

IUPAC Name |

[3-(4-nitrophenyl)aziridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-5-8-9(10-8)6-1-3-7(4-2-6)11(13)14/h1-4,8-10,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEJVIRQAAQCFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(N2)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol and are there any notable structural features?

A1: [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol is a chiral molecule containing an aziridine ring. Key structural features include:

- Stereochemistry: The (2R,3R) designation indicates the specific three-dimensional arrangement of atoms around the two chiral centers within the aziridine ring. Both chiral centers exhibit an R configuration. []

- Substituents: The aziridine ring is substituted with a methylhydroxy group and a 4-nitrophenyl group. These groups are positioned on the same side of the aziridine ring, a configuration referred to as cis. []

- Nitro Group Orientation: The nitro group is almost coplanar with the benzene ring, suggesting potential electronic interactions between these groups. []

Q2: How is [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol synthesized?

A2: [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol can be synthesized by reacting (S)-(4-nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate with alkali metal halides or lithium hydroxide. [, ] This specific reaction pathway highlights the importance of stereochemistry in synthetic organic chemistry, as it leads to the formation of the desired (2R,3R) enantiomer.

Q3: What is the significance of the hydrogen bonding observed in the crystal structure of [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol monohydrate?

A3: The crystal structure of [(2R,3R)-3-(4-Nitrophenyl)aziridin-2-yl]methanol monohydrate reveals a network of hydrogen bonds involving the molecule and a water molecule. Specifically, N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds link the molecules, forming supramolecular layers parallel to the (001) plane. [] These hydrogen bonds contribute to the stability of the crystal lattice and can influence the physical properties of the compound, such as its melting point and solubility.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.